Product packaging for Boc-D-Thr(Bzl)-OH(Cat. No.:CAS No. 69355-99-3)

Boc-D-Thr(Bzl)-OH

Cat. No.: B558126
CAS No.: 69355-99-3
M. Wt: 309.36 g/mol
InChI Key: CTXPLTPDOISPTE-WCQYABFASA-N
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Description

Historical Context and Evolution of Protected Amino Acid Derivatives in Research

The journey to understanding and utilizing compounds like Boc-D-Thr(Bzl)-OH is rooted in the foundational discoveries of amino acids and the subsequent challenges of peptide synthesis. The first amino acids were identified in the early 19th century, with asparagine being isolated from asparagus in 1806. wikipedia.orgajinomoto.co.jp This era of discovery continued for over a century, culminating in the identification of threonine in 1935 by William Cumming Rose. wikipedia.org

As chemists began to understand that proteins were linear chains of amino acids linked by peptide bonds, the ambition to synthesize these molecules in the laboratory grew. masterorganicchemistry.com However, the polyfunctional nature of amino acids—each containing at least an amino group and a carboxylic acid group—posed a significant hurdle, leading to uncontrolled polymerization. creative-peptides.com The solution emerged in the form of "protecting groups," a concept pioneered by Emil Fischer and further developed by Max Bergmann and Leonidas Zervas with the introduction of the benzyloxycarbonyl (Z) group. researchgate.net These groups temporarily mask reactive functionalities, allowing for controlled, stepwise bond formation. creative-peptides.com

The development of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, and the revolutionary invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, for which he was awarded the Nobel Prize in Chemistry in 1984, transformed the field. wikipedia.orglibretexts.org SPPS, by anchoring the growing peptide chain to a solid polymer resin, simplified the purification process to simple washing steps, dramatically increasing efficiency and enabling the synthesis of complex peptides and small proteins like ribonuclease A. wikipedia.orglibretexts.orgchem-station.com This methodological evolution paved the way for the routine use of precisely engineered building blocks like this compound.

Significance of Stereochemistry in Amino Acid Derivatives for Academic Studies

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the function of biological molecules. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers (non-superimposable mirror images). nih.gov Life on Earth predominantly utilizes L-amino acids for protein synthesis. lifetein.com Threonine is unique as it possesses a second chiral center, meaning it can exist in four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.orgacs.org The naturally occurring form is L-threonine, which has the (2S,3R) configuration. wikipedia.orgwikipedia.org

Role of Protective Groups (Boc and Benzyl) in Synthetic Strategies and Research Design

The precise control required in multi-step peptide synthesis is achieved through an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct conditions. peptide.compeptide.com this compound is designed for use in the Boc/Bzl protection strategy, a classical and robust method in SPPS. seplite.compeptide.com

The Boc (tert-Butoxycarbonyl) Group: The Boc group protects the α-amino functionality of the threonine. It is classified as a temporary protecting group because it is removed at each cycle of peptide chain elongation. seplite.com Its key feature is its lability to moderately acidic conditions, typically treatment with trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization. americanpeptidesociety.orgresearchgate.net This allows for the selective deprotection of the N-terminus to enable coupling with the next protected amino acid in the sequence. nih.gov

The Benzyl (B1604629) (Bzl) Group: The hydroxyl group on the side chain of threonine is reactive and must also be protected to prevent undesired side reactions. creative-peptides.compeptide.com In this compound, it is protected as a benzyl ether. The Bzl group is considered a "permanent" or semi-permanent protecting group because it is stable to the repetitive TFA treatments used to remove the Boc group. seplite.com The final removal of the Bzl group, along with cleavage of the completed peptide from the resin, requires much stronger acidic conditions, such as treatment with hazardous anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comresearchgate.netresearchgate.net

The Boc/Bzl combination is described as quasi-orthogonal because both groups are removed by acid, but their differing sensitivity to acid strength allows for the required selectivity. peptide.combiosynth.com This strategy is highly reliable and particularly effective for the synthesis of long or complex peptide sequences. peptide.comresearchgate.net

Overview of Research Trajectories Involving this compound

This compound is primarily utilized as a standard building block for the introduction of D-threonine residues during Boc-based solid-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com Its application is central to research areas focused on creating peptides with enhanced therapeutic potential and novel biological functions.

Research trajectories involving this compound include:

Drug Discovery and Medicinal Chemistry: Scientists incorporate D-threonine into peptide sequences to develop drug candidates with improved pharmacokinetic profiles. The resistance of D-amino acid-containing peptides to proteolysis leads to a longer in-vivo half-life, a crucial attribute for effective pharmaceuticals. lifetein.comrsc.org D-threonine is used as a chiral building block for peptidomimetic drugs designed for applications such as analgesics. chemicalbook.com

Structural Biology: The defined stereochemistry of D-threonine is used to constrain the conformational flexibility of peptides. This helps researchers study protein-protein interactions and design peptides that adopt specific secondary structures (e.g., helices or turns) required for binding to biological targets like receptors or enzymes. rsc.org

Biomaterials Science: Self-assembling peptides containing D-amino acids are being explored for the creation of novel hydrogels and other biomaterials. The enzymatic stability conferred by D-amino acids makes these materials more robust for applications in tissue engineering and controlled drug release. nih.gov

In essence, the use of this compound allows researchers to strategically modify peptide backbones, moving beyond the canonical set of L-amino acids to explore new frontiers in chemical biology and therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B558126 Boc-D-Thr(Bzl)-OH CAS No. 69355-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXPLTPDOISPTE-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912196
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69355-99-3
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways in Boc D Thr Bzl Oh Research

Strategies for the Stereoselective Synthesis of Boc-D-Thr(Bzl)-OH

The precise arrangement of atoms in three-dimensional space is critical for the biological activity of peptides. Therefore, the stereoselective synthesis of amino acid derivatives like this compound is paramount. This section explores various approaches to achieve high enantiomeric purity.

Chiral Pool Approaches and Enantiomeric Purity in Synthesis

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com D-threonine itself, possessing two chiral centers, serves as a valuable chiral pool reagent for the synthesis of complex molecules. mdpi.combaranlab.org The synthesis of this compound can commence from D-threonine, ensuring the correct stereochemistry at the α-carbon.

A significant challenge in synthesizing optically pure compounds is the control and minimization of isomeric contamination. For instance, in the synthesis of the related compound Boc-D-Ser(Bzl)-OH, a deprotection-reprotection strategy is employed to enhance enantiomeric purity. This involves removing the Boc group, recrystallizing the resulting salt to eliminate the unwanted isomer, and then re-introducing the Boc protecting group. A similar principle can be applied to purify D-threonine derivatives.

The enantiomeric excess (e.e.) is a critical measure of the purity of a chiral compound. For D-threonine, synthetic methods have been developed that achieve an enantiomeric excess of 99%. capes.gov.brresearchgate.net

Table 1: Key Strategies in Chiral Pool Synthesis

StrategyDescriptionKey Considerations
Starting Material Selection Utilization of naturally occurring, enantiomerically pure compounds like D-threonine. mdpi.comAvailability and cost of the starting material.
Deprotection-Reprotection A purification technique involving the removal and re-introduction of a protecting group to eliminate unwanted stereoisomers. Potential for yield loss during the additional steps.
Recrystallization A method to purify the desired enantiomer by exploiting differences in solubility between stereoisomers. Efficiency depends on the physical properties of the isomers.

Asymmetric Synthesis Techniques for D-Threonine Derivatives

Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. Various techniques have been developed for the enantioselective synthesis of D- and L-threonine. capes.gov.brresearchgate.net One notable method is the dynamic kinetic resolution of 2-acylamino-3-oxobutyrates through hydrogenation with chiral catalysts. capes.gov.brresearchgate.net This process can lead to the formation of D-threonine with a high degree of enantiomeric purity. capes.gov.brresearchgate.net

Enzyme-catalyzed approaches also offer a powerful tool for asymmetric synthesis. Threonine aldolases, for example, can catalyze the formation of β-hydroxy α-amino acids with excellent enantioselectivity at the α-carbon (e.e. >99%). tugraz.at

Minimizing Racemization during Synthetic Procedures

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern during peptide synthesis. The urethane-type protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), are known to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

However, certain amino acids, like cysteine and histidine, are particularly susceptible to racemization. peptide.com While threonine is generally less prone to racemization, the choice of coupling reagents and reaction conditions is still critical. The use of coupling reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzo-triazin-4(3H)-one (DEPBT) has been shown to be effective in minimizing racemization during amide bond formation. luxembourg-bio.com

Integration of this compound into Peptide Synthesis Schemes

This compound is a key building block in the synthesis of peptides containing D-threonine residues. Its protected nature allows for its sequential incorporation into a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. google.com In this method, the peptide is assembled step-by-step while attached to an insoluble solid support, or resin. google.comiris-biotech.de this compound is a standard building block for the introduction of D-threonine residues in Boc-based SPPS. peptide.comsigmaaldrich.com

The general workflow of SPPS involves the attachment of the first amino acid to the resin, followed by cycles of deprotection of the α-amino group and coupling of the next protected amino acid. iris-biotech.de

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic strategy in SPPS. peptide.com In this scheme, the α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more stable, benzyl-based groups. peptide.compeptide.com The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the benzyl-based protecting groups, such as the benzyl (B1604629) ether on the threonine side chain, require a much stronger acid like hydrogen fluoride (B91410) (HF) for cleavage. peptide.compeptide.com This difference in lability allows for the selective removal of the Boc group at each step of the synthesis without affecting the side-chain protection.

An orthogonal protection scheme is one where the different protecting groups can be removed under distinct chemical conditions without affecting each other. peptide.comiris-biotech.de While the Boc/Bzl strategy is not strictly orthogonal because both types of protecting groups are acid-labile, the significant difference in the acid strength required for their removal makes it a practically useful system. peptide.comcsic.es The benzyl group protecting the hydroxyl side chain of threonine in this compound is typically removed during the final cleavage of the peptide from the resin. peptide.compeptide.com

Table 2: Protecting Groups in Boc-SPPS

Protecting GroupFunctionDeprotection Condition
Boc (tert-butyloxycarbonyl) α-Amino group protectionModerate acid (e.g., TFA) peptide.com
Bzl (Benzyl) Side-chain hydroxyl group protection (for Threonine)Strong acid (e.g., HF) peptide.compeptide.com
Coupling Reagents and Conditions in Boc SPPS for Threonine Incorporation

The incorporation of this compound into a growing peptide chain on a solid support requires the activation of its carboxylic acid group to facilitate amide bond formation. A variety of coupling reagents and conditions are employed to achieve high coupling efficiency while minimizing side reactions, particularly racemization. peptide.com

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comgoogle.com HOBt reacts with the activated amino acid to form an OBt ester intermediate, which then couples to the free amine on the resin with reduced risk of racemization. peptide.com For coupling to a hydroxyl-functionalized resin, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) may be used, though caution is necessary to avoid racemization. peptide.com

Other effective coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). peptide.compnas.org HATU, in particular, is known for its rapid reaction times and low levels of epimerization. peptide.com The use of HATU with in situ neutralization protocols has been shown to significantly accelerate the coupling cycle in Boc-SPPS. pnas.org

The choice of solvent is also critical, with anhydrous dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common to prevent premature deprotection. The reaction temperature is typically maintained at room temperature. google.com

Table 1: Common Coupling Reagents for this compound in SPPS

Coupling ReagentAdditive(s)Key Features
DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)The urea (B33335) byproduct is soluble, making it suitable for SPPS. HOBt minimizes racemization. peptide.com
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)The urea byproduct is largely insoluble, making it more suitable for solution-phase synthesis. peptide.com
HBTUHOBt, DIEA (Diisopropylethylamine)Efficient coupling with minimal racemization, especially when HOBt is added. peptide.compeptide.com
HATUDIEA or other basesFaster and more effective than HBTU, with less epimerization. peptide.compnas.org
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)NMM (N-methylmorpholine)Used for amide coupling between tyrosine and arginine building blocks. ulisboa.pt
Cleavage and Deprotection Strategies for the Boc and Benzyl Groups

At the completion of peptide chain assembly, the protecting groups must be removed. The Boc group is labile to moderate acids and is typically removed at each cycle of the synthesis using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comnih.govbzchemicals.com This deprotection step generates a tert-butyl cation, which can lead to side reactions with nucleophilic residues like tryptophan or methionine. Therefore, scavengers such as dithioethane (DTE) are often added to the cleavage solution to trap these cations. peptide.com

The final cleavage step involves the removal of the benzyl (Bzl) side-chain protecting group and the release of the peptide from the resin. This requires a much stronger acid than that used for Boc removal. Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose. nih.govpeptide.comresearchgate.net Other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can also be used. peptide.com

A "low-high" HF procedure is often employed to minimize side reactions. sigmaaldrich.com The "low HF" step, using a mixture of HF, dimethyl sulfide (B99878) (DMS), and a scavenger like p-cresol, operates via an SN2 mechanism to remove most side-chain protecting groups under milder conditions. researchgate.netsigmaaldrich.com This is followed by a "high HF" step to cleave the peptide from the resin and remove any remaining protecting groups. sigmaaldrich.com The benzyl group can also be removed by catalytic hydrogenolysis, a method more commonly used in solution-phase synthesis. peptide.compeptide.com

Table 2: Cleavage and Deprotection Reagents for Boc and Benzyl Groups

Protecting GroupReagent(s)ConditionsPurpose
BocTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Moderate acidity, typically 50% TFA/DCM. peptide.combzchemicals.comN-terminal deprotection at each SPPS cycle. peptide.com
Benzyl (Bzl)Anhydrous Hydrogen Fluoride (HF)Strong acid, often with scavengers like anisole (B1667542) or p-cresol. peptide.comresearchgate.netSide-chain deprotection and cleavage from resin. peptide.com
Benzyl (Bzl)Trifluoromethanesulfonic acid (TFMSA)Strong acid, alternative to HF. peptide.comSide-chain deprotection and cleavage from resin. peptide.com
Benzyl (Bzl)Catalytic Hydrogenolysis (e.g., Pd/C, H₂)Neutral conditions.Side-chain deprotection, primarily in solution-phase. thieme-connect.com

Solution-Phase Peptide Synthesis (LPPS) Applications of this compound

This compound is also a valuable reagent in liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis (SolPPS). peptide.comresearchgate.net This classical approach involves the stepwise coupling of protected amino acids in a homogenous solution, followed by purification of the intermediate peptide at each step.

LPPS offers advantages for the large-scale synthesis of peptides and for the preparation of complex peptides or peptide fragments that may be difficult to assemble on a solid support. The dual protection offered by the Boc and benzyl groups allows for selective deprotection and coupling reactions in solution. For instance, the Boc group can be selectively removed without affecting the benzyl ether on the threonine side chain, allowing for chain elongation at the N-terminus.

Recent developments in LPPS have focused on improving the efficiency and sustainability of the process. For example, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and efficient peptide bond formation in solution with minimal epimerization and the generation of water-soluble byproducts, making purification easier. researchgate.netmdpi.com

Advanced Peptide Assembly Techniques Employing this compound

Beyond conventional SPPS and LPPS, this compound can be utilized in more advanced peptide assembly strategies. One such technique is fragment condensation, where protected peptide segments are synthesized separately (either in solution or on a solid support) and then joined together. This compound can be incorporated into these fragments, which are later coupled to form the final, larger peptide.

Another advanced technique is serine/threonine ligation (STL). This chemoselective ligation method involves the reaction of a peptide with an N-terminal serine or threonine residue with another peptide that has a C-terminal salicylaldehyde (B1680747) ester. researchgate.net This reaction forms a native peptide bond, and this compound is a suitable precursor for generating the necessary N-terminal D-threonine peptide fragment after deprotection.

Derivatization of this compound for Advanced Research Applications

The unique chemical structure of this compound makes it a versatile starting material for the synthesis of various derivatives used in specialized research applications.

Synthesis of Threonine-Containing Peptidyl Alcohols

Peptidyl alcohols, where the C-terminal carboxylic acid is reduced to a primary alcohol, are valuable tools in biochemical and pharmacological research. This compound can be a precursor for synthesizing threonine-containing peptidyl alcohols. The carboxylic acid group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) to yield the corresponding alcohol, Boc-D-threoninol(Bzl). This protected amino alcohol can then be incorporated into peptide synthesis schemes.

Preparation of Modified Threonine Residues for Structural Probes

The modification of amino acid side chains is a powerful strategy for creating structural probes to study peptide and protein structure and function. The benzyl-protected hydroxyl group of this compound can be a point of modification. For example, after deprotection of the benzyl group, the hydroxyl group can be derivatized with fluorescent labels, spin labels, or other biophysical probes. These modified threonine residues can then be incorporated into peptides to investigate protein folding, protein-protein interactions, and enzyme mechanisms.

Additionally, this compound is a key starting material for the synthesis of phosphorylated threonine derivatives. rsc.org These are crucial for studying the role of protein phosphorylation, a key post-translational modification involved in cellular signaling. uzh.chnih.gov By using appropriately protected phosphothreonine building blocks derived from this compound, researchers can synthesize phosphopeptides to study the effects of phosphorylation on protein structure and function.

Analytical and Characterization Methodologies in Boc D Thr Bzl Oh Research

Spectroscopic Techniques for Structural Elucidation of Boc-D-Thr(Bzl)-OH and its Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure and identifying the various functional groups present in this compound. These techniques provide detailed molecular information, allowing researchers to verify the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the connectivity and environment of atoms within a molecule. Both proton (¹H) and carbon (¹³C) NMR are utilized for this compound.

¹H NMR Spectroscopy: ¹H NMR spectra reveal the characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the benzyl (B1604629) ether moiety, the threonine backbone, and the carboxylic acid proton. The tert-butyl protons of the Boc group typically appear as a singlet around 1.45 ppm. The phenyl protons of the benzyl group resonate in the aromatic region, typically between 7.20-7.38 ppm. The threonine backbone protons, specifically the alpha-proton (Hα) and beta-proton (Hβ), along with the beta-methyl group, exhibit distinct signals whose chemical shifts and coupling patterns confirm the amino acid's structure and stereochemistry. For this compound, typical ¹H NMR data in CDCl₃ includes signals for the phenyl protons, the alpha-carbon proton, the beta-carbon proton, the beta-methyl group, and the tert-butyl protons of the Boc group, along with the carboxylic acid proton.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. It allows for the identification of the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbons of the Boc group, the aromatic carbons of the benzyl ring, the aliphatic carbons of the threonine backbone (including the chiral centers), and the methyl carbon of the threonine side chain.

Table 1: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentChemical Shift (ppm)MultiplicitySource(s)
Carboxylic Acid (COOH)~10.6s chemicalbook.com
Phenyl (CH)~7.29, 7.26m chemicalbook.com
α-CH~5.34d chemicalbook.com
CH₂-OBzl~4.561, 4.418d chemicalbook.com
β-CH~4.374td chemicalbook.com
CH₃ (β-methyl)~1.257d chemicalbook.com
Boc t-butyl~1.455s chemicalbook.com

Note: Assignments and specific values may vary slightly depending on the solvent, concentration, and spectrometer used.

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and assessing its purity by identifying potential impurities or byproducts. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

The molecular formula of this compound is C₁₆H₂₃NO₅, corresponding to a calculated molecular weight of 309.36 g/mol sigmaaldrich.comtcichemicals.comsigmaaldrich.comvwr.comchemimpex.comsigmaaldrich.comchempep.comnih.gov. In ESI-MS, the compound typically appears as a protonated molecule ([M+H]⁺) at approximately m/z 309.36, or as a sodium adduct ([M+Na]⁺) . Fragmentation patterns observed in MS can further corroborate the structure by revealing characteristic fragments resulting from the cleavage of the Boc group, the benzyl ether linkage, or other bonds within the molecule chemicalbook.com.

Table 2: Mass Spectrometry Data for this compound

ParameterValueMethod/NotesSource(s)
Molecular Weight309.36 g/mol Calculated sigmaaldrich.comtcichemicals.comsigmaaldrich.comvwr.comchemimpex.comsigmaaldrich.comchempep.comnih.gov
Molecular Ion~309ESI-MS (Mass of molecular ion) chemicalbook.com
[M+H]⁺~309.36ESI-MS (Protonated molecule)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within this compound. The technique relies on the absorption of infrared radiation by molecular vibrations.

The IR spectrum of this compound typically exhibits characteristic absorption bands:

A strong absorption around 3300-2500 cm⁻¹ (broad) for the O-H stretching vibration of the carboxylic acid group libretexts.orgcore.ac.uklibretexts.org.

A strong absorption in the range of 1760-1690 cm⁻¹ for the C=O stretching vibration of the carboxylic acid and the Boc carbamate (B1207046) carbonyl libretexts.orglibretexts.org.

Absorption bands in the region of 1260-1050 cm⁻¹ for C-O stretching vibrations, indicative of the ether linkage in the benzyl group and the ester-like nature of the Boc group libretexts.orglibretexts.org.

The presence of N-H stretching vibrations from the Boc group might be observed around 3300 cm⁻¹ core.ac.uk, though often less prominent than other bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity/NotesSource(s)
O-H (Carboxylic Acid)3300-2500 (broad)Broad libretexts.orgcore.ac.uklibretexts.org
C=O (Carboxylic Acid/Boc)1760-1690Strong libretexts.orglibretexts.org
C-O (Ether/Ester)1260-1050Strong libretexts.orglibretexts.org
N-H (Boc)~3300Medium core.ac.uk

Optical rotation measurements are crucial for confirming the enantiomeric purity and the specific stereochemistry (D-configuration) of this compound. Chiral molecules, like this compound, rotate the plane of polarized light. The specific rotation ([α]D) is measured at a specific wavelength (typically the sodium D-line, 589 nm), temperature, concentration, and solvent.

For this compound, reported specific rotation values are generally negative, consistent with the D-configuration. For example, values such as [α]²⁵/D -13.5 to -18.5° (c=1 in methanol) have been reported sigmaaldrich.comsigmaaldrich.com. Other measurements include [α]²⁰/D -16 ± 1º (c=1 in methanol) chemimpex.com. It is important to note that some sources may list positive values, which typically correspond to the L-enantiomer, N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine tcichemicals.comvwr.com.

Table 4: Optical Rotation Data for this compound

ParameterValueSolventConcentrationTemperature (°C)Source(s)
Specific Rotation-13.5 to -18.5 °Methanolc=125 sigmaaldrich.comsigmaaldrich.com
Specific Rotation-16 ± 1ºMethanolc=120 chemimpex.com

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for both purifying this compound and quantifying its purity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the purity of this compound. HPLC allows for the separation of the target compound from synthetic byproducts, unreacted starting materials, and degradation products.

Purity levels for this compound are typically reported as ≥98% or ≥99% by HPLC, depending on the grade and intended application tcichemicals.comchemimpex.com. For instance, purity is often specified as >98.0% (by HPLC, titration analysis) vwr.com or ≥99% (HPLC) . HPLC methods are also employed for the preparative separation and purification of the compound, often utilizing reversed-phase C18 columns with gradient elution systems involving acetonitrile (B52724) and water or buffer solutions rsc.orgnih.gov.

Furthermore, chiral HPLC methods can be employed to specifically assess and confirm the enantiomeric purity, ensuring the absence or minimal presence of the undesired L-enantiomer cat-online.com.

Compound Names Mentioned:

this compound

N-tert-butoxycarbonyl-O-benzyl-D-threonine

(2R,3S)-N-α-t.-Boc-O-benzyl-D-threonine

Boc-D-Hse(Bzl)-OH

Boc-D-Ser(Bzl)-OH

Boc-D-Ser(Bzl)-OMe

Boc-L-Thr(Bzl)-OH

N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine

Boc-Thr(Bzl)-OH

Boc-O-benzyl-L-threonine

Boc-O-benzyl-D-threonine

(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

(2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid

N-Boc-O-benzyl-D-threonine

tert-butoxycarbonyl (Boc) group

Benzyl ether moiety

Threonine

Applications of Boc D Thr Bzl Oh in Advanced Peptide and Protein Research

Design and Synthesis of Biologically Active Peptides and Analogs

Protein Engineering and Functional Modulation

In protein engineering, Boc-D-Thr(Bzl)-OH serves as a crucial component for introducing specific modifications or non-natural amino acids into peptide sequences. The D-configuration of threonine and the benzyl (B1604629) protection allow for precise control during solid-phase peptide synthesis (SPPS), enabling the creation of peptides with altered structural properties, enhanced stability against enzymatic degradation, or modified biological activity chemimpex.compeptide.compeptide.comfrontiersin.org. Researchers utilize this derivative to design peptides for specific protein engineering goals, such as creating novel protein scaffolds, developing peptide-based therapeutics, or probing protein-ligand interactions. The benzyl group can be selectively removed under various conditions, such as treatment with hydrofluoric acid (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) triflate (TMSOTf), or via hydrogenolysis, allowing for subsequent functionalization or deprotection at the threonine hydroxyl group peptide.compeptide.comethz.ch. This controlled modification is essential for fine-tuning protein function and engineering proteins with desired characteristics chemimpex.commdpi.com.

Studies on Amino Acid Behavior and Interactions in Complex Systems

This compound is employed in analytical chemistry to study the behavior and interactions of amino acids and their derivatives within complex systems chemimpex.com. Its protected nature allows researchers to investigate specific aspects of amino acid chemistry without interference from reactive functional groups. By incorporating this modified threonine into model peptides or systems, scientists can gain insights into how protected amino acids influence peptide self-assembly, solubility, and interactions in various biological or chemical environments. Such studies are fundamental to understanding peptide folding, stability, and recognition processes, which are critical for drug design and biomaterial development chemimpex.commdpi.com.

Development of Novel Biomaterials for Medical Applications

The unique properties conferred by the Boc and benzyl protecting groups, along with the D-threonine backbone, make this compound a useful building block in the development of novel biomaterials for medical applications chemimpex.commdpi.comchemimpex.comnih.govresearchgate.netresearchgate.netresearchgate.net. Peptide-based hydrogels and other self-assembling peptide structures are a growing area of research for applications such as drug delivery, tissue engineering, and regenerative medicine mdpi.comnih.govresearchgate.netru.nl. While specific research directly citing this compound in biomaterial formation might be niche, the general use of protected amino acids, including threonine derivatives, in creating peptide-based hydrogels is well-established mdpi.comresearchgate.netresearchgate.net. These materials leverage the biocompatibility and biodegradability of peptides, with modifications like those provided by this compound potentially influencing the self-assembly properties, mechanical stability, and drug release profiles of the resulting biomaterials mdpi.comresearchgate.net.

Research into Enzyme Mechanisms and Protein Interactions

This compound finds application in studies aimed at elucidating enzyme mechanisms and protein interactions chemimpex.commdpi.comchemimpex.comnih.gov. In enzyme mechanism studies, modified amino acids can be incorporated into peptide substrates or inhibitors to probe active site interactions or to create more stable analogs for kinetic analysis chemimpex.commdpi.comnih.gov. For instance, the D-configuration can confer resistance to enzymatic degradation, allowing for prolonged observation of enzyme-substrate interactions chemimpex.commdpi.com. Furthermore, the benzyl protecting group can serve as a mimic for other functional groups or as a handle for further chemical modification, aiding in the design of peptide-based tools for studying protein-protein interactions or for developing enzyme inhibitors chemimpex.comchemimpex.comacs.org. Its role in synthesizing specific peptide fragments for complex protein semisynthesis or ligation strategies also contributes to understanding protein function and mechanisms ethz.chnih.govpnas.orgnih.gov.

Future Directions and Emerging Research Areas for Boc D Thr Bzl Oh

Exploration of Novel Protecting Group Strategies for Enhanced Synthesis

The classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for peptide synthesis is robust but often requires harsh cleavage conditions, such as the use of hazardous hydrogen fluoride (B91410) (HF), to remove the semi-permanent benzyl (B1604629) (Bzl) side-chain protecting group. peptide.comseplite.comnih.gov A significant area of future research involves the development and application of alternative protecting group strategies to mitigate these challenges and enhance the synthesis of complex peptides containing D-threonine.

Advancements in Large-Scale Production Methodologies for Research Grade Material

The growing interest in therapeutic peptides has increased the demand for high-purity amino acid derivatives, including Boc-D-Thr(Bzl)-OH. Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges. researchgate.netacs.org Future research in this area is focused on process optimization to ensure scalability, cost-effectiveness, and sustainability without compromising the enantiomeric purity and quality of the final product.

Key advancements being investigated include:

Greener Synthesis Routes: Minimizing the use of hazardous solvents and reagents, which is a major challenge in peptide synthesis. researchgate.netbiomatik.com

Process Intensification: Developing continuous flow synthesis methods as an alternative to traditional batch processes, which can improve efficiency and safety. acs.org

Improved Purification Techniques: Enhancing downstream processing to efficiently remove impurities and isolate the high-purity compound required for pharmaceutical applications.

The stereochemical complexity of threonine, which has two chiral centers, makes the industrial-scale production of pure D-threonine challenging. chemicalbook.com Therefore, robust and efficient protection and purification methodologies are critical for producing research-grade this compound at scale.

Integration with High-Throughput Screening in Peptide Library Synthesis

High-throughput screening (HTS) of vast peptide libraries is a cornerstone of modern drug discovery. This compound is an important component in the construction of these libraries, as the inclusion of D-amino acids significantly expands the structural diversity and metabolic stability of the synthesized peptides.

Future efforts are aimed at seamlessly integrating building blocks like this compound into automated HTS workflows. This involves optimizing coupling protocols for use in robotic synthesizers and ensuring compatibility with various solid supports and cleavage strategies used in combinatorial chemistry. By creating libraries of peptides containing D-threonine, researchers can screen for molecules with enhanced resistance to proteases, a highly desirable trait for potential drug candidates.

Application in the Synthesis of Peptidomimetics and Non-Natural Peptides

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and bioavailability. longdom.org The incorporation of D-amino acids is a well-established strategy in peptidomimetic design. nih.govwjarr.com D-Threonine, introduced via this compound, is a valuable building block for creating these non-natural peptides and peptidomimetics. chemicalbook.com

The D-configuration alters the peptide backbone's conformation, which can lead to novel binding interactions with biological targets. nih.gov Furthermore, peptides containing D-amino acids are resistant to degradation by endogenous proteases, which typically recognize only L-amino acids. nih.gov This enhanced stability is a critical advantage for developing effective therapeutic agents. Future research will continue to leverage this compound to design and synthesize novel peptidomimetics for a wide range of therapeutic areas, from oncology to metabolic diseases. nih.govnih.gov

Exploration of D-Amino Acid Containing Peptides in Disease Research

The presence of D-amino acid-containing peptides (DAACPs) has been linked to various physiological and pathological processes. For instance, DAACPs have been isolated from patients with conditions such as Alzheimer's disease, suggesting they may serve as potential biomarkers or play a role in disease progression. The deliberate incorporation of D-amino acids, such as D-threonine, into synthetic peptides is a key strategy in disease research.

By using this compound, scientists can create peptide-based tools and therapeutic candidates with enhanced stability and novel biological activities. nih.gov Research has shown that introducing D-amino acids can improve the therapeutic index of peptide drugs by increasing their half-life in the body. nih.gov This makes them more effective and reduces the required dosing frequency. Emerging research continues to explore the therapeutic potential of D-amino acid-containing peptides in areas such as cancer, where they are being designed to inhibit protein-protein interactions crucial for tumor growth. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-D-Thr(Bzl)-OH in peptide synthesis?

  • Methodological Answer : Synthesis requires sequential protection of the amino and hydroxyl groups. The Boc (tert-butoxycarbonyl) group is introduced first to protect the α-amino group, followed by the Bzl (benzyl) group for the hydroxyl side chain. Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc or Boc chemistry. Critical steps include:

  • Deprotection : Use TFA (trifluoroacetic acid) for Boc removal and hydrogenolysis or acidic conditions for Bzl cleavage.
  • Purification : Reverse-phase HPLC or column chromatography ensures purity (>98%, as per analytical standards) .
  • Characterization : Confirm identity via 1H^1H-NMR (e.g., benzyl protons at δ 7.3 ppm) and mass spectrometry (expected [M+H]+^+ for molecular formula C15_{15}H21_{21}NO5_5) .

Q. Why are Boc and Bzl protecting groups specifically chosen for Thr in this compound?

  • Methodological Answer :

  • Boc Group : Provides acid-labile protection, compatible with SPPS protocols. It is stable under basic conditions and selectively removed without affecting Bzl .
  • Bzl Group : Protects the hydroxyl side chain of Thr, stable during peptide elongation but removable via hydrogenolysis or HBr/acetic acid. This orthogonal protection prevents undesired side reactions during coupling .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare chemical shifts (e.g., Boc tert-butyl protons at δ 1.4 ppm; Thr β-proton at δ 4.2 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS [M+Na]+^+ at m/z 314.1).
  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients.
  • Purity Criteria : >98% by HPLC, with no detectable impurities at 214 nm .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be addressed?

  • Methodological Answer : Low coupling efficiency may stem from steric hindrance or incomplete deprotection. Mitigation strategies include:

  • Activation Reagents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure with DIC (diisopropylcarbodiimide) to enhance reactivity.
  • Extended Coupling Times : Increase reaction time to 2 hours for sterically hindered residues.
  • Real-Time Monitoring : Employ Kaiser or chloranil tests to confirm complete coupling. Adjust equivalents (2–4 eq) based on steric demand .

Q. What causes discrepancies in NMR data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Dynamic Stereochemistry : Thr’s β-hydroxy group may exhibit restricted rotation, splitting signals.
  • Resolution : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to assign peaks unambiguously. Compare data with literature or computational predictions (e.g., ChemDraw NMR simulation) .

Q. How can orthogonal deprotection strategies for Boc and Bzl groups be optimized to prevent side reactions?

  • Methodological Answer :

  • Sequential Deprotection : Remove Boc first with TFA (20–50% in DCM), followed by Bzl via Pd/C hydrogenation (1 atm H2, 12–24 hrs).
  • Acid Sensitivity : Avoid prolonged TFA exposure if Bzl is acid-labile; substitute with HBr/acetic acid (30 min, 0°C) for selective Bzl cleavage.
  • Validation : Monitor deprotection via TLC or LC-MS to confirm intermediate stability .

Methodological Frameworks for Experimental Design

  • PICO Framework : Define P opulation (e.g., peptide sequences), I ntervention (coupling/deprotection conditions), C ontrol (unprotected Thr), O utcome (yield, purity) .
  • FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel protection strategies), N ovel (e.g., hybrid deprotection), E thical (non-hazardous protocols), R elevant (applications in glycopeptide synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.